Naphthalene-1,3,6-trisulfonic acid

Catalog No.
S578950
CAS No.
86-66-8
M.F
C10H8O9S3
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthalene-1,3,6-trisulfonic acid

CAS Number

86-66-8

Product Name

Naphthalene-1,3,6-trisulfonic acid

IUPAC Name

naphthalene-1,3,6-trisulfonic acid

Molecular Formula

C10H8O9S3

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C10H8O9S3/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19)

InChI Key

ZPBSAMLXSQCSOX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

The exact mass of the compound Naphthalene-1,3,6-trisulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Anionic Chromophore:

  • Naphthalene-1,3,6-trisulfonic acid is primarily used as an anionic chromophore []. Chromophores are molecules that absorb light at specific wavelengths, giving rise to color. Anionic chromophores have a negative electrical charge.

  • Researchers can attach naphthalene-1,3,6-trisulfonic acid to other molecules (such as biomolecules) to create new probes for biological studies []. These probes can then be used to study various cellular processes, like protein-protein interactions or the localization of biomolecules within cells.

Organic Synthesis:

  • Naphthalene-1,3,6-trisulfonic acid can also be used as a precursor in organic synthesis. Organic synthesis is the field of chemistry focused on creating new organic compounds.

  • The sulfonic acid groups (SO3H) on the naphthalene molecule can be reactive functional groups, allowing researchers to perform various chemical reactions and create new molecules with desired properties.

Naphthalene-1,3,6-trisulfonic acid is an aromatic compound with the chemical formula C10H8O9S3C_{10}H_{8}O_{9}S_{3}. It is characterized by three sulfonic acid groups (-SO₃H) attached to the naphthalene ring at the 1, 3, and 6 positions. This structure contributes to its high solubility in water and its utility in various chemical applications. The compound is known for its role as a reagent in organic synthesis and as a dispersing agent in dyeing processes.

As NTS is primarily used as an anionic chromophore, its mechanism of action revolves around its light-absorbing properties. Chromophores are functional groups in molecules that absorb specific wavelengths of light, resulting in colored compounds []. The specific mechanism by which NTS absorbs light and imparts color requires further investigation.

Typical of sulfonic acids, including:

  • Sulfonation: The introduction of additional sulfonic groups can be achieved through further sulfonation reactions under appropriate conditions.
  • Esterification: Reaction with alcohols can lead to the formation of naphthalene-1,3,6-trisulfonate esters.
  • Oxidation: The compound can be oxidized, though its reactivity decreases with the increase in sulfonic groups due to steric hindrance and electron-withdrawing effects .

The synthesis of naphthalene-1,3,6-trisulfonic acid typically involves the sulfonation of naphthalene using concentrated sulfuric acid and oleum under controlled temperature conditions. The general process includes:

  • Initial Sulfonation: Naphthalene is mixed with sulfuric acid at low temperatures (around 20°C) and then gradually heated to temperatures between 80°C and 145°C.
  • Cooling and Dilution: After reaching the desired temperature, the mixture is cooled and diluted with additional sulfuric acid to facilitate further sulfonation.
  • Purification: The product is then purified through crystallization or other separation techniques to isolate naphthalene-1,3,6-trisulfonic acid from by-products .

Naphthalene-1,3,6-trisulfonic acid finds applications in various fields:

  • Dyeing Industry: It serves as a dispersing agent for dyes in textile manufacturing.
  • Analytical Chemistry: Used as a reagent in various analytical methods due to its ability to form complexes with metal ions.
  • Biochemical Research: Employed in studies involving membrane interactions and as a model compound for understanding sulfonated aromatic compounds .

Research has shown that naphthalene-1,3,6-trisulfonic acid interacts with various biological systems. Studies indicate that it can alter the surface properties of materials such as cotton fibers by changing their charge characteristics. This property enhances the substantivity and reactivity of textiles during dyeing processes . Additionally, its interaction with enzymes and proteins has been explored for potential applications in biocatalysis.

Several compounds share structural similarities with naphthalene-1,3,6-trisulfonic acid. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
Naphthalene-2-sulfonic acidOne sulfonic group on the naphthalene ringSimpler structure; less soluble than trisulfonic acid
Naphthalene-1,5-disulfonic acidTwo sulfonic groups at positions 1 and 5More acidic; used in similar applications
Naphthalenesulfonic acidGeneral term for sulfonated naphthalenesVaries widely; includes multiple isomers

Naphthalene-1,3,6-trisulfonic acid is unique due to its specific arrangement of three sulfonic groups that enhances its solubility and reactivity compared to other similar compounds. Its particular position on the naphthalene ring allows for distinct interactions not observed in other derivatives.

International Union of Pure and Applied Chemistry Nomenclature and Structural Isomerism

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is naphthalene-1,3,6-trisulfonic acid [1] [4]. Alternative nomenclature includes 1,3,6-naphthalenetrisulfonic acid and naphthalene-1,3,6-trisulphonic acid, reflecting regional spelling variations [1] [3]. The Simplified Molecular Input Line Entry System notation is OS(=O)(=O)C1=CC(S(O)(=O)=O)=CC2=CC(S(=O)(=O)O)=CC=C21, which provides a linear representation of the molecular structure [4].

Structural isomerism plays a crucial role in understanding the specificity of the 1,3,6-substitution pattern [20] [21]. The naphthalene trisulfonic acid family comprises multiple positional isomers, with naphthalene-1,3,5-trisulfonic acid and naphthalene-1,3,7-trisulfonic acid representing the most significant structural variants [5] [23]. During industrial sulfonation processes, the formation of naphthalene-1,3,6-trisulfonic acid is favored under specific temperature and concentration conditions, typically achieving yields of 75-78% based on the starting naphthalene material [21].

The distinction between isomers becomes particularly important in synthetic applications, as naphthalene-1,3,6-trisulfonic acid serves as the preferred intermediate for the production of Koch acid through nitration and subsequent reduction processes [3] [12]. The selective formation of the 1,3,6-isomer over the 1,3,5-isomer requires careful control of sulfonation conditions, with the 1,3,5-isomer typically representing only 3.5-4.2% of the total trisulfonic acid product under optimized conditions [21].

IsomerCAS NumberSubstitution PatternRelative Abundance in Industrial Production
Naphthalene-1,3,6-trisulfonic acid86-66-81,3,6-positions75-78%
Naphthalene-1,3,5-trisulfonic acid6654-64-41,3,5-positions3.5-4.2%
Naphthalene-1,3,7-trisulfonic acid85-49-41,3,7-positionsMinor component

Crystallographic Data and Conformational Analysis

The crystallographic analysis of naphthalene-1,3,6-trisulfonic acid derivatives reveals important structural information about the molecular geometry and packing arrangements [33]. The parent naphthalene system exhibits monoclinic prismatic crystal structure with unit cell parameters of a = 8.29 Angstroms, b = 5.97 Angstroms, c = 8.68 Angstroms, and β = 122.7 degrees [33]. The space group classification is P2₁/a with two molecules per unit cell, demonstrating centrosymmetric molecular arrangement [33].

Conformational analysis indicates that the naphthalene backbone maintains planarity similar to the parent hydrocarbon, with the sulfonic acid substituents adopting orientations that minimize steric hindrance [32]. The molecular geometry preserves the fundamental aromatic character while accommodating the bulky sulfonic acid functionalities through rotational freedom around the carbon-sulfur bonds [17]. The trisodium salt hydrate form crystallizes as powder or crystalline material with white to light yellow coloration [10] [25].

The three-dimensional conformational preferences show that the sulfonic acid groups can adopt various orientations relative to the naphthalene plane, allowing for optimal hydrogen bonding interactions in the solid state [10]. Temperature-dependent studies indicate thermal stability up to moderate temperatures, with the compound maintaining structural integrity under normal storage conditions [13]. The hydrated forms exhibit variable water content, typically containing one to several water molecules per formula unit, which influences the overall crystal packing and intermolecular interactions [15].

Electronic Structure and Resonance Stabilization

The electronic structure of naphthalene-1,3,6-trisulfonic acid derives from the fundamental aromatic character of the naphthalene backbone combined with the electron-withdrawing effects of the sulfonic acid substituents [16] [17]. The naphthalene system exhibits resonance stabilization energy of approximately 36 kilocalories per mole per ring, slightly less than benzene but maintaining substantial aromatic stabilization [16]. Three primary resonance structures contribute to the overall electronic distribution, with the central structure featuring two aromatic rings being the most stable contributor [28].

The carbon-carbon bond lengths within the naphthalene framework reflect the partial bond fixation characteristic of polycyclic aromatic systems [32]. The bonds C1-C2, C3-C4, C5-C6, and C7-C8 exhibit lengths of approximately 1.37 Angstroms, indicating significant double bond character [32]. In contrast, the remaining carbon-carbon bonds measure approximately 1.42 Angstroms, reflecting greater single bond character [32]. The bridgehead carbon bonds (C4a-C8a) demonstrate the shortest bond length at approximately 1.33 Angstroms due to cross-conjugation effects and orbital rehybridization [35].

The sulfonic acid substituents function as strong electron-withdrawing groups through both inductive and resonance effects [17] [19]. The electron density withdrawal from the aromatic system occurs through the sulfur-oxygen double bonds, creating positive character at the ortho and para positions relative to each sulfonic acid group [19]. This electronic perturbation renders the aromatic system less nucleophilic compared to unsubstituted naphthalene, requiring more powerful electrophiles for further aromatic substitution reactions [19].

Bond TypeBond Length (Angstroms)Electronic Character
C1-C2 (alpha-beta)1.37Partial double bond
C2-C3 (beta-beta)1.42Partial single bond
C3-C4 (alpha-beta)1.37Partial double bond
C4a-C8a (bridgehead)1.33Significant double bond
C5-C6 (alpha-beta)1.37Partial double bond
C6-C7 (beta-beta)1.42Partial single bond

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

86-66-8
19437-42-4

Wikipedia

Naphthalene-1,3,6-trisulfonic acid

General Manufacturing Information

1,3,6-Naphthalenetrisulfonic acid: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types